Roxadustat is a small molecule, orally-administered hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [, ] It mimics the body's natural response to low oxygen levels (hypoxia) by stabilizing hypoxia-inducible factors (HIFs), which are transcription factors. [, ] This stabilization leads to increased production of endogenous erythropoietin, a hormone primarily produced by the kidneys that stimulates red blood cell production. [, , ] In addition to increasing erythropoietin, Roxadustat also improves iron metabolism by reducing hepcidin, a hormone that regulates iron absorption and release. [, ] This reduction allows for greater iron availability for red blood cell synthesis. []
Roxadustat acts by inhibiting HIF-PH enzymes, which are responsible for the degradation of HIFs under normal oxygen conditions. [, , ] By inhibiting HIF-PH, Roxadustat allows HIFs to accumulate and activate the transcription of genes involved in erythropoiesis and iron metabolism, including erythropoietin and hepcidin. [, , , ] This results in increased red blood cell production and improved iron utilization.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2